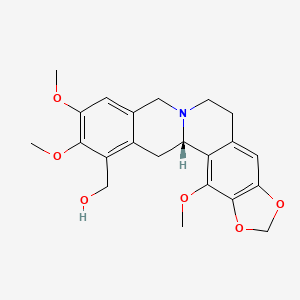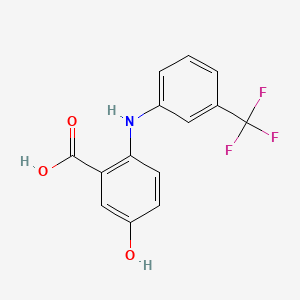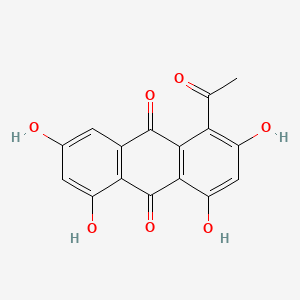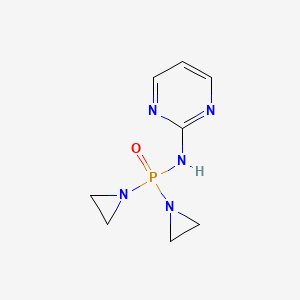
Phosphemide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphemide, also known as phosphazene, refers to a class of organophosphorus compounds characterized by a phosphorus (V) atom double-bonded to a nitrogen atom. These compounds can exist in various structural forms, including cyclic and linear chains. Phosphemides are known for their unique properties, such as high thermal stability, chemical resistance, and versatility in forming polymers .
准备方法
Synthetic Routes and Reaction Conditions
Phosphemides can be synthesized through several methods. One common approach involves the reaction of phosphorus pentachloride (PCl5) with ammonium chloride (NH4Cl) in a high-boiling chlorinated solvent like tetrachloroethane or chlorobenzene. This reaction produces phosphonitrilic chlorides with the general formula (PNCl2)n, where n ranges from 3 to 8 . Another method involves the substitution of chlorine atoms in cyclic phosphazenes with organic nucleophiles such as RMgX or RLi to form poly(alkyl/aryl)phosphazenes .
Industrial Production Methods
Industrial production of phosphazines often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to achieve high yields and purity. For example, the reaction of PCl5 with NH4Cl is typically conducted at temperatures between 132-145°C for 6-20 hours, followed by rapid distillation and purification through recrystallization and sublimation .
化学反应分析
Types of Reactions
Phosphemides undergo various chemical reactions, including:
Oxidation: Phosphemides can be oxidized to form phosphazene oxides.
Reduction: Reduction reactions can convert phosphazines to phosphine derivatives.
Substitution: Chlorine atoms in phosphazines can be substituted with different organic groups, such as alkoxy, amide, or halogen groups.
Common Reagents and Conditions
Common reagents used in phosphazine reactions include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Such as RMgX or RLi for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphazene oxides, phosphine derivatives, and various substituted phosphazines with different organic groups .
科学研究应用
Phosphemides have a wide range of scientific research applications, including:
作用机制
The mechanism of action of phosphazines involves their ability to act as strong bases and nucleophiles. Protonation typically occurs at the doubly bonded nitrogen atom, making them highly reactive in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the substituents attached to the phosphorus atom .
相似化合物的比较
Phosphemides are unique due to their high thermal stability and versatility in forming polymers. Similar compounds include:
Cyclophosphazenes: Cyclic compounds with alternating phosphorus and nitrogen atoms.
Polyphosphazenes: Linear or branched polymers with repeating phosphazene units.
Phosphemides stand out due to their ability to form both cyclic and linear structures, making them highly adaptable for various applications .
属性
CAS 编号 |
882-58-6 |
|---|---|
分子式 |
C8H12N5OP |
分子量 |
225.19 g/mol |
IUPAC 名称 |
N-[bis(aziridin-1-yl)phosphoryl]pyrimidin-2-amine |
InChI |
InChI=1S/C8H12N5OP/c14-15(12-4-5-12,13-6-7-13)11-8-9-2-1-3-10-8/h1-3H,4-7H2,(H,9,10,11,14) |
InChI 键 |
IFVGFQAONSKBCR-UHFFFAOYSA-N |
SMILES |
C1CN1P(=O)(NC2=NC=CC=N2)N3CC3 |
规范 SMILES |
C1CN1P(=O)(NC2=NC=CC=N2)N3CC3 |
Key on ui other cas no. |
882-58-6 |
同义词 |
fosfemid phosphazine phosphemide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


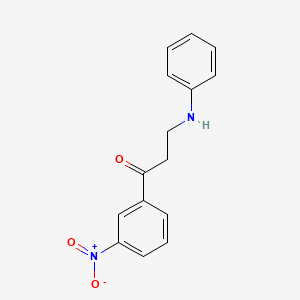
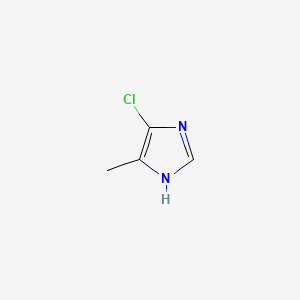
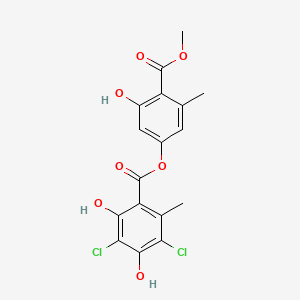
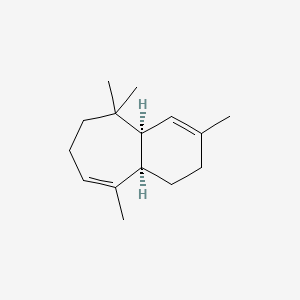
![1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1207340.png)
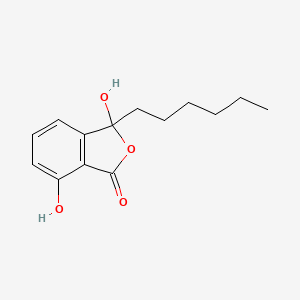
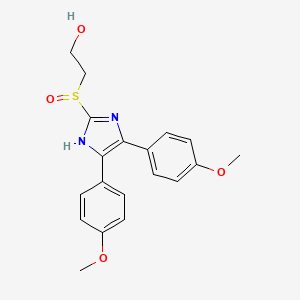
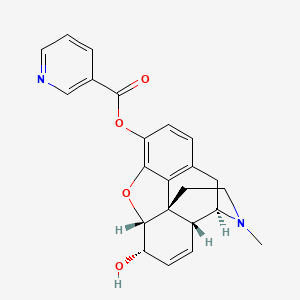
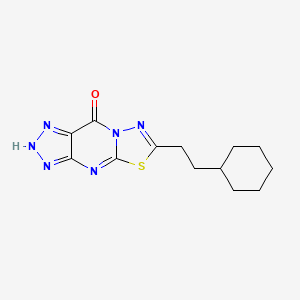
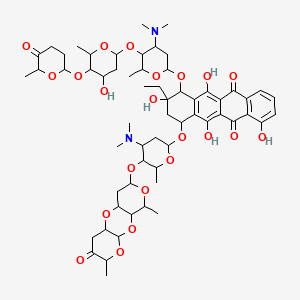
![[4-(1,2-Dicarboxyethylidene)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl](/img/structure/B1207350.png)
